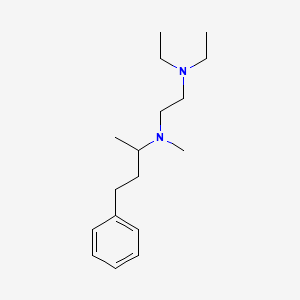
N,N-diethyl-N'-methyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-methyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine, commonly known as Fencamfamine, is a psychoactive drug that belongs to the phenethylamine family. It is a stimulant that was first synthesized in 1963 by a group of Italian researchers. Fencamfamine is a potent drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Fencamfamine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
Fencamfamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. Fencamfamine has also been shown to increase heart rate and blood pressure, indicating its stimulant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fencamfamine has a number of advantages and limitations for use in lab experiments. Its potent stimulant properties make it useful for studying the effects of increased alertness and arousal on cognitive function. However, its potential for abuse and addiction make it a difficult drug to work with and require careful handling and monitoring.
Direcciones Futuras
There are a number of potential future directions for research on Fencamfamine. One area of interest is its potential therapeutic use in the treatment of ADHD and narcolepsy. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as a tool for studying the effects of increased alertness and arousal on cognitive function. Future research may also focus on developing new derivatives of Fencamfamine with improved therapeutic properties and reduced potential for abuse and addiction.
Conclusion:
Fencamfamine is a potent psychoactive drug that has been used in scientific research to study its potential therapeutic applications, mechanism of action, and biochemical and physiological effects. While it has a number of advantages for use in lab experiments, its potential for abuse and addiction make it a challenging drug to work with. Further research is needed to fully understand its potential therapeutic uses and to develop new derivatives with improved properties.
Métodos De Síntesis
Fencamfamine can be synthesized through a multistep process that involves the reaction of 1-phenyl-1-propanone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then reacted with diethylamine and methyl iodide to yield Fencamfamine.
Aplicaciones Científicas De Investigación
Fencamfamine has been used in scientific research to study its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Fencamfamine has also been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-(4-phenylbutan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-19(6-2)15-14-18(4)16(3)12-13-17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMHKWYOHYMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C(C)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-methyl-N-(4-phenylbutan-2-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
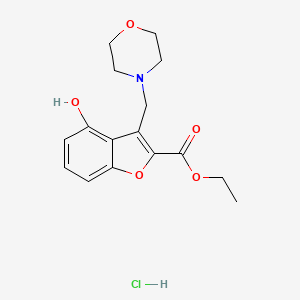
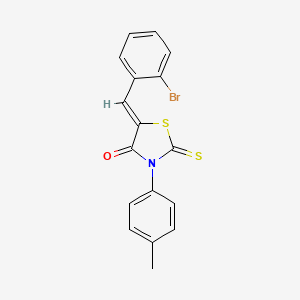
![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
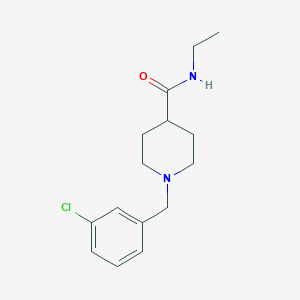
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
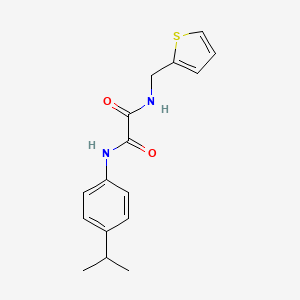
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)
